7beta,25-dihydroxycholesterol is a 7beta-hydroxy steroid, a cholestanoid, an oxysterol and a 3beta-hydroxy-Delta-steroid.
7beta,25-Dihydroxycholesterol
CAS No.: 64907-21-7
Cat. No.: VC7928120
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64907-21-7 |
|---|---|
| Molecular Formula | C27H46O3 |
| Molecular Weight | 418.7 g/mol |
| IUPAC Name | (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
| Standard InChI | InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 |
| Standard InChI Key | BQMSKLCEWBSPPY-CGSQRZAOSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
| SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
| Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Introduction
Chemical Identity and Structural Properties
7β,25-Dihydroxycholesterol (CAS: 64907-21-7) is a hydroxylated derivative of cholesterol with the molecular formula C₂₇H₄₆O₃ and a molecular weight of 418.7 g/mol. Its systematic IUPAC name is (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₆O₃ |
| Molecular Weight | 418.7 g/mol |
| CAS Number | 64907-21-7 |
| Solubility | Lipid-soluble |
| Hydroxylation Positions | C7β, C25 |
| Key Synonyms | 7β,25-DHC; 7β-OHC |
Biosynthesis and Metabolic Pathways
7β,25-DHC is synthesized through enzymatic modifications of cholesterol or its metabolites:
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Cholesterol → 25-Hydroxycholesterol (25-HC): Catalyzed by cholesterol-25-hydroxylase (CH25H) .
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25-HC → 7β,25-DHC:
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7-Ketocholesterol (7-KC) Pathway: 25-HC is oxidized to 7-KC, which is subsequently reduced by 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) to form 7β,25-DHC .
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Direct Hydroxylation: Alternatively, cytochrome P450 enzymes (e.g., CYP7B1) may hydroxylate 25-HC at the C7β position, though this pathway is less characterized .
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Regulatory Enzymes:
Mechanisms of Action and Signaling Pathways
GPR183 Activation
7β,25-DHC acts as a chemoattractant by binding GPR183, a GPCR expressed on immune cells (e.g., B cells, dendritic cells). This interaction facilitates immune cell migration to lymphoid tissues, enhancing adaptive immune responses .
Smoothened (Smo) Receptor Modulation
In hedgehog signaling, 7β,25-DHC activates Smo, a critical receptor in developmental and oncogenic pathways. This activation competes with other sterols, suggesting a regulatory role in cell differentiation and cancer progression .
Protein Kinase C (PKC) Inhibition
7β,25-DHC suppresses PKC activity in lymphocytes, reducing phosphorylation of membrane-associated substrates. This mechanism underlies its immunosuppressive effects, impairing T-cell activation and cytokine production .
Lipid Metabolism Regulation
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SREBP Suppression: 7β,25-DHC inhibits sterol regulatory element-binding proteins (SREBPs), reducing cholesterol synthesis and NLRP3 inflammasome activation .
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LXR Activation: Enhances bile acid synthesis via cytochrome P450 7A1 (CYP7A1), linking oxysterol metabolism to lipid homeostasis .
Biological Roles and Research Findings
Immune System Modulation
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Pro-inflammatory Effects: 7β,25-DHC recruits GPR183+ immune cells to inflammatory sites, exacerbating conditions like colitis .
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Anti-inflammatory Effects: By inhibiting SREBP and NLRP3, it reduces IL-1β and IL-18 production, mitigating chronic inflammation .
Cholesterol Homeostasis
7β,25-DHC suppresses HMG-CoA reductase activity, decreasing cellular cholesterol synthesis. This regulatory role is critical in atherosclerosis and metabolic disorders .
Neurological Implications
While 7β-hydroxycholesterol (a related oxysterol) is linked to Alzheimer’s disease, 7β,25-DHC’s role in neurodegeneration remains unexplored .
Research Studies and Clinical Relevance
Table 2: Key Research Findings
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